molecular formula C14H7IN2O4 B3494254 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 312279-65-5

6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B3494254
CAS No.: 312279-65-5
M. Wt: 394.12 g/mol
InChI Key: NQYXUFPVEJXSCU-UHFFFAOYSA-N
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Description

6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by the presence of iodine, nitro, and benzoxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by cyclization to form the benzoxazinone ring. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2-nitrophenyl acetic acid
  • 2-Cyano-N-(2-nitrophenyl) acetamide
  • 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzoxazinone ring structure differentiates it from other similar compounds, providing unique properties and applications.

Properties

IUPAC Name

6-iodo-2-(2-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2O4/c15-8-5-6-11-10(7-8)14(18)21-13(16-11)9-3-1-2-4-12(9)17(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXUFPVEJXSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)I)C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237648
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312279-65-5
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312279-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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